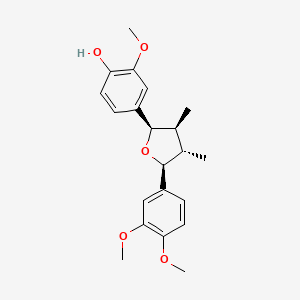
Futokadsurin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Futokadsurin A is a lignan that is tetrahydrofuran substituted by methyl groups at positions 3 and 4 (relatively trans configuration), a 3,4-dimethoxyphenyl moiety at position 5 (relatively trans to the methyl group at position 4) and a 4-hydroxy-3-methoxyphenyl group at position 2 (relatively cis to the methyl group at position 3). Isolated from the aerial parts of Piper futokadsura, it exhibits inhibitory activity against production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a lignan, a member of methoxybenzenes, a member of oxolanes and a member of phenols.
Aplicaciones Científicas De Investigación
Phytochemical Properties and Traditional Uses
Futokadsurin A is part of a larger class of compounds known as lignans, which are recognized for their potential health benefits. Traditionally, Piper futokadsura has been used in Chinese medicine to treat various ailments, including asthma and rheumatic arthritis. Recent studies have highlighted its anti-inflammatory properties and neuroprotective effects, making it a candidate for further pharmacological exploration.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease. For instance, studies have shown that extracts from Piper futokadsura can ameliorate cognitive impairments in Alzheimer’s model mice by:
- Inhibiting the expression of beta-amyloid precursor protein.
- Reducing neuronal cell death associated with ischemic conditions.
- Modulating inflammatory responses in the brain by decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
Table 1: Summary of Neuroprotective Effects of this compound
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Xiao et al., 2004 | Alzheimer’s model mice | Improved learning and memory deficits |
| Wang et al., 2003 | Ischemic rat model | Reduced neuronal cell death |
| Xia et al., 2015 | BV-2 microglial cells | Decreased nitric oxide production and inflammatory markers |
Anti-inflammatory Applications
This compound has been identified as a potent anti-inflammatory agent. It has been shown to inhibit reactive oxygen species (ROS) production and nitric oxide synthesis in various cell lines. This suggests its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of this compound
| Compound | IC50 Value (μM) | Cell Line Used | Mechanism of Action |
|---|---|---|---|
| This compound | 4.3 | Human polymorphonuclear neutrophils | Inhibition of PMA-induced ROS production |
| Piperkadsin C | 14.6 | BV-2 microglial cells | Inhibition of NO production |
| Kadsurenone | 2.4-24 | Rabbit platelets | Inhibition of platelet aggregation |
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : In a study involving Alzheimer’s model mice, administration of this compound resulted in significant improvements in cognitive function as measured by spatial learning tests.
- Case Study 2 : Research on BV-2 cells demonstrated that this compound significantly reduced the levels of nitric oxide produced in response to lipopolysaccharide stimulation, indicating its potential for managing neuroinflammation.
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-[(2R,3S,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O5/c1-12-13(2)21(15-7-9-17(23-3)19(11-15)25-5)26-20(12)14-6-8-16(22)18(10-14)24-4/h6-13,20-22H,1-5H3/t12-,13-,20+,21-/m0/s1 |
Clave InChI |
YPQNDHHCUQGPFN-IRTBSJMASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















